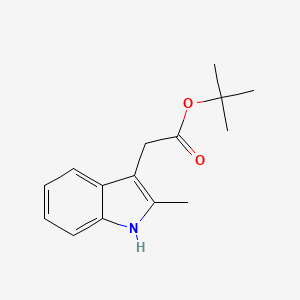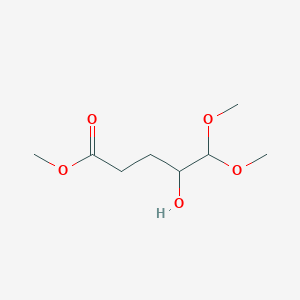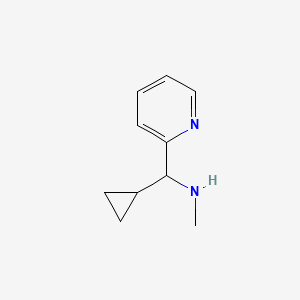![molecular formula C13H8BrNO B13878567 2-(4-Bromophenyl)furo[3,2-c]pyridine](/img/structure/B13878567.png)
2-(4-Bromophenyl)furo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)furo[3,2-c]pyridine is a heterocyclic compound that contains both furan and pyridine rings. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)furo[3,2-c]pyridine typically involves the reaction of substituted furan and pyridine derivatives. One common method involves the cyclization of substituted furopropenoic acids, which are prepared from appropriate aldehydes under Doebner’s conditions. These acids are then converted to the corresponding azides, which are cyclized by heating in Dowtherm to form furopyridones. The furopyridones are then aromatized with phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)furo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as alkoxides (e.g., sodium ethoxide, propoxide, and isopropoxide) to form corresponding alkoxy derivatives.
Reduction Reactions: The chloro derivatives of furo[3,2-c]pyridine can be reduced with hydrazine hydrate in the presence of a catalyst such as palladium on carbon to form amino derivatives.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for aromatization of furopyridones to chloro derivatives.
Hydrazine Hydrate: Used for reduction reactions.
Alkoxides: Used for nucleophilic substitution reactions.
Major Products Formed
Amino Derivatives: Formed from the reduction of chloro derivatives.
Alkoxy Derivatives: Formed from nucleophilic substitution reactions with alkoxides.
Applications De Recherche Scientifique
2-(4-Bromophenyl)furo[3,2-c]pyridine has several scientific research applications, including:
Photosensitizers: The compound has been used in the development of AIE-active photosensitizers for specific imaging and photodynamic ablation of Gram-positive bacteria.
Biological Studies: The compound’s unique structure makes it a valuable tool in studying protein-ligand interactions and other biological processes.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)furo[3,2-c]pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of the nitrogen atom in the pyridine ring allows it to act as a hydrogen bond acceptor, facilitating additional protein-ligand interactions. This can lead to specific binding to target proteins and modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-b]pyridine
Uniqueness
2-(4-Bromophenyl)furo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further modified through various chemical reactions.
Propriétés
Formule moléculaire |
C13H8BrNO |
|---|---|
Poids moléculaire |
274.11 g/mol |
Nom IUPAC |
2-(4-bromophenyl)furo[3,2-c]pyridine |
InChI |
InChI=1S/C13H8BrNO/c14-11-3-1-9(2-4-11)13-7-10-8-15-6-5-12(10)16-13/h1-8H |
Clé InChI |
XDMOOFQHCFNROY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(O2)C=CN=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide](/img/structure/B13878509.png)
![Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate](/img/structure/B13878513.png)

![1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]-](/img/structure/B13878526.png)
![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![Ethyl 2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B13878531.png)
![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)



![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
